molecular formula C17H20BNO2 B12497123 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

Cat. No.: B12497123
M. Wt: 281.2 g/mol
InChI Key: OWLTVTWCNCTNBJ-UHFFFAOYSA-N
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Description

4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a pyridine ring attached to a phenyl ring, which is further connected to a boronic ester group. The boronic ester group is known for its stability and reactivity, making this compound valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed between 4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl and pyridine-4-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or toluene under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The boronic ester group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and bases such as potassium carbonate or sodium hydroxide.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and diagnostic agents.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups, facilitating the formation of covalent bonds. This interaction is crucial in catalytic processes and the synthesis of complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • Phenylboronic acid pinacol ester
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

4-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is unique due to its combination of a pyridine ring and a boronic ester group, which imparts distinct reactivity and stability. This compound’s ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable tool in scientific research and industrial processes.

Properties

Molecular Formula

C17H20BNO2

Molecular Weight

281.2 g/mol

IUPAC Name

4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine

InChI

InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-8-6-5-7-14(15)13-9-11-19-12-10-13/h5-12H,1-4H3

InChI Key

OWLTVTWCNCTNBJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=CC=NC=C3

Origin of Product

United States

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